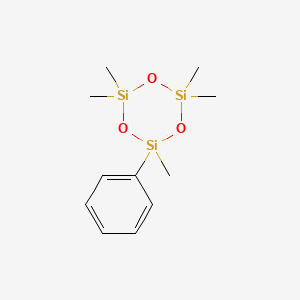
Cyclotrisiloxane, pentamethylphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotrisiloxane, pentamethylphenyl- is a cyclic organosilicon compound with the molecular formula C11H20O3Si3 It is characterized by a three-membered ring structure consisting of alternating silicon and oxygen atoms, with five methyl groups and one phenyl group attached to the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotrisiloxane, pentamethylphenyl- can be synthesized through the hydrolysis and condensation of organosilanes. One common method involves the hydrolysis of dichlorosilanes or dialkoxysilanes, followed by polycondensation to form the cyclic structure. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the siloxane bonds .
Industrial Production Methods
In industrial settings, the production of cyclotrisiloxane, pentamethylphenyl- often involves the ring-opening polymerization of cyclooligosiloxanes. This process can be initiated by water and catalyzed by strong organic bases, such as guanidines or phosphazene bases. The polymerization is controlled to achieve the desired molecular weight and polydispersity .
Chemical Reactions Analysis
Types of Reactions
Cyclotrisiloxane, pentamethylphenyl- undergoes various chemical reactions, including:
Ring-Opening Polymerization: Initiated by nucleophilic attack, often using water or other nucleophiles, leading to the formation of linear or branched polysiloxanes.
Substitution Reactions: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The silicon-oxygen bonds can undergo oxidation or reduction, altering the compound’s properties.
Common Reagents and Conditions
Catalysts: Strong acids, bases, or organometallic catalysts are commonly used to facilitate reactions.
Major Products
The major products formed from these reactions include various polysiloxanes with controlled molecular weights and functionalities, which can be tailored for specific applications.
Scientific Research Applications
Cyclotrisiloxane, pentamethylphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials, including silicone-based polymers and resins.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of high-performance elastomers, adhesives, and sealants.
Mechanism of Action
The mechanism of action of cyclotrisiloxane, pentamethylphenyl- involves the interaction of its silicon-oxygen bonds with various molecular targets. The compound can undergo ring-opening polymerization, where the nucleophilic attack by water or other nucleophiles leads to the formation of linear or branched polysiloxanes. This process is facilitated by the presence of strong organic bases, which activate the silicon atoms and promote the polymerization reaction .
Comparison with Similar Compounds
Cyclotrisiloxane, pentamethylphenyl- can be compared with other similar compounds, such as:
Hexamethylcyclotrisiloxane: A similar cyclic siloxane with six methyl groups, known for its use in silicone elastomers and resins.
Trimethyl-1,3,5-triphenylcyclotrisiloxane: Another cyclic siloxane with three phenyl groups, used in the synthesis of high-performance materials.
Properties
CAS No. |
17962-31-1 |
|---|---|
Molecular Formula |
C11H20O3Si3 |
Molecular Weight |
284.53 g/mol |
IUPAC Name |
2,2,4,4,6-pentamethyl-6-phenyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C11H20O3Si3/c1-15(2)12-16(3,4)14-17(5,13-15)11-9-7-6-8-10-11/h6-10H,1-5H3 |
InChI Key |
JITAAWJDVCUJPO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


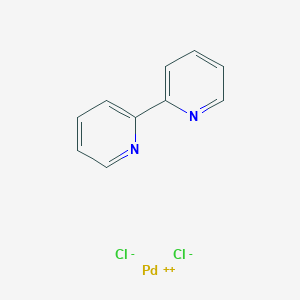
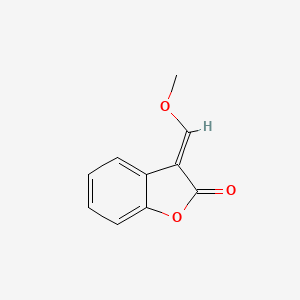
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
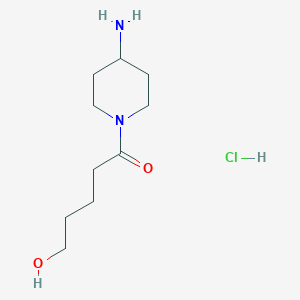
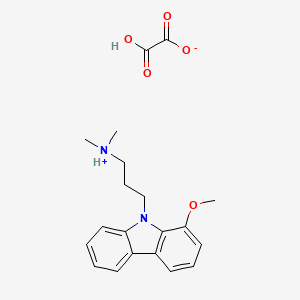
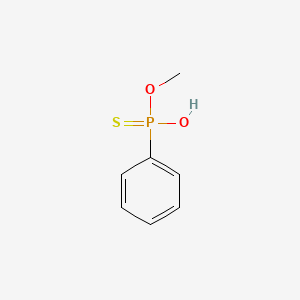

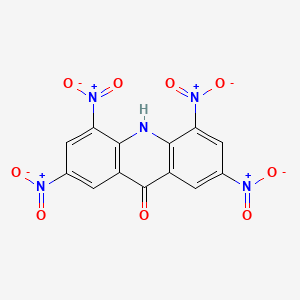
![Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine](/img/structure/B13731606.png)
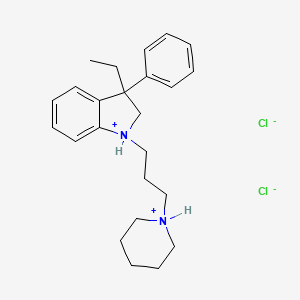
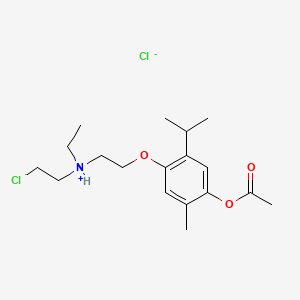
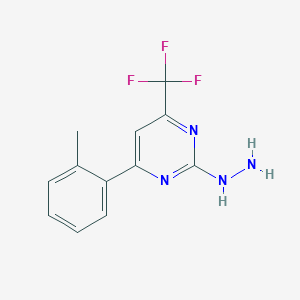

![2-Hydroxymethyl-6-p-tolyl-imidazo[2,1-b]thiazole](/img/structure/B13731636.png)
